Ctap

Description

Structure

2D Structure

Properties

Molecular Formula |

C51H69N13O11S2 |

|---|---|

Molecular Weight |

1104.3 g/mol |

IUPAC Name |

(4R,7S,10S,13S,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33+,35+,36+,37+,38+,39+,40+,41-/m1/s1 |

InChI Key |

OFMQLVRLOGHAJI-RWMSPKCPSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

C-Terminal Tandem Affinity Purification: An In-Depth Technical Guide

Introduction

C-terminal tandem affinity purification (TAP) is a highly effective protein purification technique used to isolate protein complexes from their native cellular environment.[1][2][3][4][5][6] This method involves genetically fusing a specialized TAP tag to the C-terminus of a protein of interest, which then acts as a handle for a two-step affinity purification process. The dual purification steps significantly reduce the presence of non-specifically bound proteins, resulting in a highly purified sample of the target protein and its interacting partners.[1][2][4][5][6] This technical guide provides a comprehensive overview of the C-terminal TAP methodology, including detailed experimental protocols, data presentation, and a visualization of the experimental workflow.

The C-terminal TAP tag classically consists of two distinct affinity domains separated by a Tobacco Etch Virus (TEV) protease cleavage site.[1][3] The most common configuration includes a Protein A domain and a Calmodulin-Binding Peptide (CBP).[1][3] The Protein A moiety binds with high affinity to IgG resin, allowing for the first purification step. After elution via TEV protease cleavage, the partially purified complex is then subjected to a second purification step where the CBP domain binds to calmodulin-coated beads in a calcium-dependent manner. Elution is then achieved by chelating the calcium with EGTA, releasing the purified protein complex.

Core Principles

The strength of C-terminal TAP lies in its two-step purification strategy, which dramatically increases the specificity of the purification. By employing two different affinity matrices and a specific enzymatic elution step, the likelihood of co-purifying non-specific contaminants is significantly minimized. This makes C-terminal TAP an invaluable tool for identifying bona fide protein-protein interactions and for characterizing the composition of stable protein complexes.

Advantages:

-

High Specificity and Purity: The dual-tag system effectively eliminates most non-specific protein binding, leading to highly pure protein complex preparations.

-

Physiological Relevance: Proteins are expressed at or near their natural levels in their native cellular context, preserving in-vivo interactions.

-

Versatility: The method can be adapted for use in a wide range of organisms, from yeast to mammalian cells.[3][5]

Disadvantages:

-

Potential for Tag Interference: The C-terminal tag may in some cases interfere with the protein's function or interactions.

-

Not Ideal for Transient Interactions: The multiple steps and washes may disrupt weak or transient protein-protein interactions.

-

Yield: While providing high purity, the overall yield of the purified complex can be low.

Experimental Workflow

The C-terminal TAP procedure can be broadly divided into four main stages:

-

Generation of a C-terminally Tagged Cell Line: The coding sequence for the TAP tag is fused in-frame to the 3' end of the gene of interest. This construct is then introduced into the host cells (e.g., yeast, mammalian cells) to generate a cell line that expresses the C-terminally tagged protein.

-

Cell Lysis and Lysate Preparation: The cells expressing the tagged protein are harvested and lysed under non-denaturing conditions to release the protein complexes into the soluble fraction.

-

Tandem Affinity Purification: The cell lysate is subjected to two sequential affinity purification steps.

-

Analysis of Purified Complexes: The purified protein complexes are typically analyzed by SDS-PAGE followed by protein staining (e.g., silver staining, Coomassie blue) and mass spectrometry to identify the components of the complex.

Detailed Experimental Protocols

The following are detailed protocols for C-terminal TAP in both Saccharomyces cerevisiae (yeast) and mammalian cells.

C-Terminal TAP in Saccharomyces cerevisiae

1. Generation of C-terminally Tagged Yeast Strain:

-

A PCR-based strategy is commonly used to integrate the TAP tag cassette at the 3' end of the gene of interest in the yeast genome. This involves designing primers with homology to the regions flanking the stop codon of the target gene to amplify the TAP tag and a selectable marker from a plasmid template.

-

The resulting PCR product is then transformed into yeast cells, and homologous recombination mediates the integration of the TAP tag cassette at the correct genomic locus.

-

Successful integrants are selected on appropriate media, and correct integration is verified by PCR and Western blotting.

2. Yeast Cell Lysis:

-

Grow the yeast strain expressing the C-terminally tagged protein to the desired cell density in appropriate media.

-

Harvest the cells by centrifugation and wash them with ice-cold water.

-

Resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells by mechanical disruption, such as bead beating or cryo-grinding.

-

Clarify the lysate by centrifugation to remove cell debris.

3. Tandem Affinity Purification:

-

First Affinity Purification (IgG Affinity):

-

Incubate the cleared lysate with IgG-coupled beads (e.g., IgG Sepharose) to allow the Protein A portion of the TAP tag to bind.

-

Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the IgG beads by incubating with TEV protease, which cleaves the tag between the Protein A and CBP domains.

-

-

Second Affinity Purification (Calmodulin Affinity):

-

To the TEV eluate, add calcium to a final concentration that promotes the binding of the CBP portion of the tag to calmodulin.

-

Incubate the eluate with calmodulin-coated beads.

-

Wash the beads with Calmodulin Binding Buffer to remove the TEV protease and any remaining contaminants.

-

Elute the purified protein complexes from the calmodulin beads with Calmodulin Elution Buffer containing EGTA to chelate the calcium.

-

Buffer Compositions for Yeast TAP:

| Buffer | Composition |

| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 5 mM MgCl₂, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail. |

| Wash Buffer | 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 0.5 mM DTT. |

| TEV Cleavage Buffer | 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 0.5 mM EDTA, 1 mM DTT. |

| Calmodulin Binding Buffer | 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM magnesium acetate, 1 mM imidazole, 2 mM CaCl₂, 10 mM β-mercaptoethanol, 0.1% NP-40. |

| Calmodulin Elution Buffer | 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM magnesium acetate, 1 mM imidazole, 2 mM EGTA, 10 mM β-mercaptoethanol, 0.1% NP-40. |

C-Terminal TAP in Mammalian Cells

1. Generation of C-terminally Tagged Mammalian Cell Line:

-

The cDNA of the gene of interest is cloned into a mammalian expression vector that contains the C-terminal TAP tag sequence.

-

The resulting plasmid is then transfected into a suitable mammalian cell line (e.g., HEK293, HeLa).

-

Stable cell lines are generated by selecting for cells that have integrated the expression cassette into their genome, typically using an antibiotic resistance marker present on the vector.

-

Expression of the C-terminally tagged protein is confirmed by Western blotting.

2. Mammalian Cell Lysis:

-

Culture the stable cell line to a sufficient number of cells.

-

Harvest the cells by scraping or trypsinization, followed by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in Mammalian Lysis Buffer.

-

Lyse the cells by incubation on ice, followed by mechanical shearing (e.g., douncing or passing through a fine-gauge needle).

-

Clarify the lysate by high-speed centrifugation.

3. Tandem Affinity Purification:

-

The tandem affinity purification steps for mammalian cells are analogous to those for yeast, using the same principles of IgG and calmodulin affinity chromatography. The buffer compositions are adjusted for mammalian systems.

Buffer Compositions for Mammalian TAP:

| Buffer | Composition |

| Mammalian Lysis Buffer | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 1 mM NaF, 1 mM Na₃VO₄, 1 mM PMSF, and protease inhibitor cocktail. |

| Wash Buffer | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% NP-40. |

| TEV Cleavage Buffer | 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 0.5 mM EDTA, 1 mM DTT. |

| Calmodulin Binding Buffer | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM CaCl₂, 10 mM β-mercaptoethanol, 0.1% NP-40. |

| Calmodulin Elution Buffer | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM EGTA, 10 mM β-mercaptoethanol, 0.1% NP-40. |

Data Presentation

Following purification, the protein complexes are typically resolved by SDS-PAGE and visualized by silver staining. The protein bands are then excised, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry (MS) for protein identification. Quantitative MS techniques, such as spectral counting or label-free quantification (LFQ), can provide information on the relative abundance of the identified proteins within the complex.

Example of Quantitative Data from a C-terminal TAP-MS Experiment:

The following table is a representative example of quantitative data that could be obtained from a C-terminal TAP-MS experiment to identify the interacting partners of a hypothetical "Bait Protein." The data includes the identified proteins, their corresponding gene names, molecular weights, and a quantitative measure such as spectral counts or LFQ intensity.

| Identified Protein | Gene Name | Molecular Weight (kDa) | Spectral Counts |

| Bait Protein | BAIT | 75 | 152 |

| Interactor A | INTA | 120 | 89 |

| Interactor B | INTB | 95 | 75 |

| Interactor C | INTC | 50 | 43 |

| Interactor D | INTD | 35 | 21 |

Note: This table is an illustrative example. Actual data will vary depending on the specific experiment.

Mandatory Visualization

C-Terminal Tandem Affinity Purification Workflow```dot

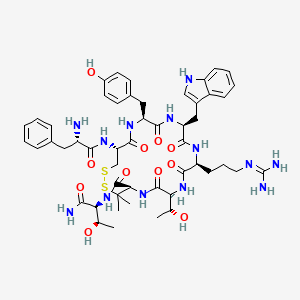

Caption: The H. pylori urease activation complex.

Conclusion

C-terminal tandem affinity purification is a robust and highly specific method for the isolation and characterization of protein complexes from their native cellular environment. Its two-step purification strategy provides a significant advantage in reducing non-specific background, enabling the confident identification of protein-protein interactions. While considerations such as potential tag interference and suitability for stable interactions are important, C-terminal TAP, when coupled with modern mass spectrometry techniques, remains a cornerstone of proteomics research for unraveling the intricate networks of protein interactions that govern cellular processes.

References

- 1. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.tulane.edu [www2.tulane.edu]

- 4. researchgate.net [researchgate.net]

- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 6. The tandem affinity purification (TAP) method: a general procedure of protein complex purification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principle of CTAP Tagging: A High-Fidelity Method for Protein Complex Isolation

This in-depth technical guide explores the principle and application of the Complex Tandem Affinity Purification (CTAP) tagging method, a powerful tool for the isolation and subsequent analysis of protein-protein interactions. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the method's core principles, detailed experimental protocols, and a comparative analysis of its efficacy.

Introduction to Tandem Affinity Purification

Understanding protein-protein interactions is fundamental to elucidating cellular processes, signaling pathways, and the mechanisms of disease. Tandem Affinity Purification (TAP) is a technique developed to isolate protein complexes with high purity. The core principle involves fusing a specific tag to a protein of interest, which then serves as a handle for two successive affinity purification steps. This dual-purification strategy significantly reduces the background of non-specifically bound proteins, a common challenge with single-step affinity purification methods.

The this compound method is an evolution of the original TAP technique, often employing different tag combinations and optimized protocols to enhance recovery and purity. A common this compound tag consists of a Protein G domain and a Streptavidin Binding Peptide (SBP), separated by a Tobacco Etch Virus (TEV) protease cleavage site.

The Principle of the this compound Method

The this compound method relies on a genetically encoded dual-affinity tag fused to a target protein. The entire protein complex, with the tagged "bait" protein, is then subjected to a two-step purification process.

Step 1: First Affinity Purification: The cell lysate containing the tagged protein complex is passed through a column with a resin that specifically binds the first part of the tag (e.g., IgG-sepharose for the Protein G tag). Unbound proteins are washed away.

Step 2: Elution: The bound complex is then released from the first resin, typically through enzymatic cleavage at a specific site engineered between the two tags (e.g., using TEV protease). This elution method is highly specific and gentle, preserving the integrity of the protein complex.

Step 3: Second Affinity Purification: The eluted fraction, now containing a partially purified set of complexes, is subjected to a second affinity step. This involves a different resin that binds to the second part of the tag (e.g., streptavidin-sepharose for the SBP tag).

Step 4: Final Elution: After another washing step to remove contaminants, the purified protein complex is eluted from the second resin, often using a competitive binder (e.g., biotin for the SBP tag). The resulting sample is highly pure and suitable for downstream analysis, such as mass spectrometry, to identify the interacting partners.

Below is a logical diagram illustrating the core principle of the this compound method.

Experimental Workflow and Protocols

The successful implementation of the this compound method requires careful execution of several key steps, from molecular cloning to mass spectrometry analysis.

General Experimental Workflow

The overall workflow for a typical this compound experiment is depicted in the diagram below.

A Technical Guide to Tandem Affinity Purification (CTAP) of Proteins in Yeast

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Tandem Affinity Purification (TAP) methodology, often referred to as CTAP when the tag is at the C-terminus, a powerful technique for protein purification and the study of protein-protein interactions in the yeast Saccharomyces cerevisiae. This document details the core principles of the method, provides a detailed experimental protocol, presents quantitative data from a case study, and includes visual workflows and pathway diagrams to facilitate understanding.

Introduction to Tandem Affinity Purification (TAP) in Yeast

Tandem Affinity Purification is a highly specific, two-step affinity purification method that allows for the isolation of native protein complexes under gentle conditions.[1][2] The protein of interest is genetically tagged with a dual-affinity tag, the TAP tag, which typically consists of two distinct affinity domains separated by a protease cleavage site.[1][3] This strategy significantly reduces the background of non-specifically bound proteins, resulting in highly purified protein complexes suitable for downstream analyses such as mass spectrometry, biochemical assays, and structural studies.[2][4]

The most commonly used TAP tag in yeast comprises a Calmodulin Binding Peptide (CBP) and two IgG binding domains of Staphylococcus aureus Protein A, separated by a Tobacco Etch Virus (TEV) protease cleavage site.[1][3][5] The purification process involves two sequential affinity chromatography steps. First, the cell lysate containing the TAP-tagged protein is passed through an IgG affinity column, where the Protein A moiety of the tag binds to the IgG beads. After washing to remove unbound proteins, the bound protein complex is specifically eluted by cleavage with TEV protease.[6] The eluted fraction, now containing the protein of interest with the remaining CBP portion of the tag, is then incubated with calmodulin-coated beads in the presence of calcium.[6] Following another wash step, the final, highly purified protein complex is eluted by chelating the calcium with EGTA.[6]

This method has been instrumental in large-scale proteomic studies in yeast, leading to the identification of numerous protein complexes and the elucidation of complex protein interaction networks.[1]

The this compound Protein Purification Workflow

The this compound purification process is a sequential two-step affinity chromatography method. The general workflow is depicted below.

Figure 1: A flowchart illustrating the major steps of the this compound protein purification workflow in yeast.

Quantitative Data Presentation: A Case Study

Obtaining precise, universally applicable quantitative data for protein purification can be challenging as yields and purity are highly dependent on the specific protein, its expression level, and the stability of the complex. The following table summarizes representative data from the purification of the Spt16-TAP fusion protein from Saccharomyces cerevisiae, providing a tangible example of the efficiency of the this compound method.[7]

| Purification Stage | Total Protein (mg) | Target Protein (relative amount) | Purification (Fold) | Yield (%) |

| Crude Lysate | 100 | 1 | 1 | 100 |

| IgG Eluate (after TEV cleavage) | 1.5 | 0.85 | ~57 | 85 |

| Final Eluate (after Calmodulin) | 0.05 | 0.70 | ~1400 | 70 |

Note: This data is illustrative and based on typical outcomes for a moderately expressed protein. Actual results will vary.

Detailed Experimental Protocols

This section provides a detailed methodology for the purification of a this compound-tagged protein from yeast.

Yeast Cell Culture and Lysis

-

Cell Growth: Inoculate a suitable volume of selective media with a single colony of the yeast strain expressing the this compound-tagged protein. Grow the culture overnight. The following day, dilute the overnight culture into a larger volume of appropriate media to an OD600 of approximately 0.2 and grow to mid-log phase (OD600 ≈ 0.8-1.5).[8][9]

-

Harvesting: Harvest the cells by centrifugation at 4,000 x g for 5 minutes at 4°C.[8]

-

Washing: Wash the cell pellet with ice-cold water. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C for later use.[8]

-

Lysis: Resuspend the yeast pellet in Lysis Buffer (see table below) supplemented with protease inhibitors. Lyse the cells by mechanical disruption, for example, using a bead beater with 0.5 mm glass beads. Perform short bursts of bead beating interspersed with cooling on ice to prevent overheating and protein degradation.[6][8]

-

Clarification: Clarify the lysate by centrifugation at high speed (e.g., 45,000 rpm) for 1.5 hours at 4°C to pellet cell debris.[7]

First Affinity Purification: IgG Sepharose

-

Binding: Incubate the clarified lysate with IgG Sepharose beads overnight at 4°C with gentle rotation.[7]

-

Washing: Pellet the beads by gentle centrifugation and wash them several times with IgG Wash Buffer to remove non-specifically bound proteins.[9]

TEV Protease Cleavage

-

Cleavage: Resuspend the washed IgG beads in TEV Cleavage Buffer and add TEV protease. Incubate overnight at 4°C with gentle rotation to cleave the tagged protein from the Protein A moiety.[7]

-

Elution: Collect the eluate containing the protein of interest with the CBP part of the tag.

Second Affinity Purification: Calmodulin Beads

-

Binding: To the TEV eluate, add CaCl2 to a final concentration of 2 mM. Incubate this mixture with Calmodulin Sepharose beads overnight at 4°C with gentle rotation.[9]

-

Washing: Wash the calmodulin beads with Calmodulin Binding Buffer to remove any remaining contaminants.[9]

Final Elution

-

Elution: Elute the purified protein complex from the calmodulin beads by incubating with Calmodulin Elution Buffer containing EGTA. The EGTA chelates the calcium, disrupting the interaction between CBP and calmodulin.[7]

-

Analysis: The final purified protein complex is now ready for downstream applications such as SDS-PAGE, silver staining, and mass spectrometry.

Buffer Compositions

| Buffer | Composition |

| Lysis Buffer | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.15% NP-40, Protease Inhibitors |

| IgG Wash Buffer | 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40 |

| TEV Cleavage Buffer | 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 0.5 mM EDTA, 1 mM DTT |

| Calmodulin Binding Buffer | 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl2, 0.1% NP-40 |

| Calmodulin Elution Buffer | 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 0.1% NP-40 |

Note: Buffer compositions can be optimized for specific protein complexes.[10]

Application in Signaling Pathway Analysis

The this compound-tagging methodology is a powerful tool for elucidating protein interaction networks within signaling pathways. By tagging a key component of a pathway, researchers can purify the entire complex and identify novel interacting partners, providing insights into the regulation and function of the pathway. Below is a representative diagram of a generic MAP kinase signaling pathway in yeast, where this compound could be employed to study the composition of the scaffold-kinase complex.

Figure 2: A generic MAP kinase signaling pathway in yeast. This compound-tagging the scaffold protein would allow for purification of the associated kinases.

Conclusion

The this compound methodology provides a robust and reliable approach for the purification of protein complexes from yeast. Its two-step purification strategy ensures high purity, making it an invaluable tool for a wide range of applications in molecular biology, biochemistry, and drug discovery. While yields can be variable, the high quality of the purified complexes often outweighs this limitation, providing critical insights into cellular function and protein interaction networks.

References

- 1. Tandem affinity purification - Wikipedia [en.wikipedia.org]

- 2. Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. horizondiscovery.com [horizondiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. Yeast TAP Tagged ORFs [horizondiscovery.com]

- 6. Affinity Purification of Protein Complexes Using TAP Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. TAP Fusion Protein Purification from Yeast | Dohlman Lab [med.unc.edu]

- 9. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the C-terminal TAP Tag: Components, Sequence, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The Tandem Affinity Purification (TAP) tag is a powerful tool for the isolation and purification of protein complexes from a variety of organisms. This in-depth technical guide provides a comprehensive overview of the C-terminal TAP tag, including its core components, sequence, and detailed experimental protocols for its application in protein interaction studies and drug development.

Core Components and Sequence of the C-terminal TAP Tag

The classical C-terminal TAP tag is a fusion construct composed of three essential elements arranged in a specific order to allow for a two-step purification process. This tandem approach significantly enhances the purity of the isolated protein complexes by minimizing the co-purification of non-specific interactors.[1][2]

The components are, from the C-terminus of the protein of interest:

-

Protein A (ProtA): Typically, two IgG binding domains of Staphylococcus aureus Protein A are used. This component allows for the first affinity purification step, where the tagged protein and its binding partners are captured on an IgG matrix.[3][4]

-

TEV Protease Cleavage Site: A recognition sequence for the highly specific Tobacco Etch Virus (TEV) protease is situated between the Protein A and Calmodulin Binding Peptide domains. This allows for the gentle elution of the captured protein complex from the IgG matrix by enzymatic cleavage, leaving the Protein A portion of the tag behind.

-

Calmodulin Binding Peptide (CBP): This peptide binds to calmodulin in a calcium-dependent manner. After cleavage from the IgG resin, the protein complex, now bearing the CBP portion of the tag, is subjected to a second affinity purification on a calmodulin resin. Elution is achieved by chelating the calcium with EGTA.

A representative amino acid sequence for a commonly used C-terminal TAP tag is provided below. It is important to note that linker sequences between the functional domains may vary between different vector constructs.

Table 1: Representative Amino Acid Sequence of a C-terminal TAP Tag

| Component | Amino Acid Sequence |

| Linker | SR |

| Protein A (IgG binding domains) | AADNKFNKEQQNAFYEILHLPNLNEEQRNGFIQSLKDDPSQSANLLAEAKKLNDAQAPKVDNKFNKEQQNAFYEILHLPNLNEEQRNGFIQSLKDDPSQSANLLAEAKKLNDAQAPK |

| Linker + TEV Cleavage Site | GGENLYFQG |

| Calmodulin Binding Peptide | KRRWKKNFIAVSAANRFKKISSSGAL |

Note: This sequence is a composite based on commonly used TAP tag vectors. The exact sequence, especially the linkers, may differ in specific plasmids.

A corresponding nucleotide sequence for cloning purposes, derived from vectors such as pBS1479, is essential for the generation of C-terminal TAP-tagged fusion proteins.[5][6] Researchers should always verify the sequence of their specific vector.

Experimental Workflow and Signaling Pathways

The tandem affinity purification process is a sequential workflow designed to isolate protein complexes with high purity. The logical progression of steps is critical for the success of the experiment.

Detailed Experimental Protocols

The following protocols provide a general framework for the purification of C-terminal TAP-tagged proteins from yeast (Saccharomyces cerevisiae) and mammalian cells. Optimization may be required depending on the specific protein of interest and the expression system.

Purification from Yeast

This protocol is adapted for a 2-liter yeast culture.

Buffers and Reagents:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 1 mM DTT, 5 mM EDTA, 0.1% NP-40, and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

-

IgG Wash Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40.

-

TEV Cleavage Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 0.1% NP-40, 1 mM DTT.

-

Calmodulin Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl₂, 10 mM β-mercaptoethanol, 0.1% NP-40.

-

Calmodulin Elution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 10 mM β-mercaptoethanol, 0.1% NP-40.

-

IgG Sepharose beads

-

Calmodulin Affinity Resin

-

TEV Protease

Procedure:

-

Cell Lysis:

-

Harvest yeast cells from a 2L culture by centrifugation.

-

Resuspend the cell pellet in an equal volume of Lysis Buffer.

-

Lyse the cells by mechanical disruption (e.g., bead beating or cryo-grinding).

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

First Affinity Purification (IgG):

-

Incubate the clarified lysate with equilibrated IgG Sepharose beads for 2-4 hours at 4°C with gentle rotation.

-

Pack the beads into a chromatography column and wash extensively with Lysis Buffer followed by IgG Wash Buffer.

-

-

TEV Cleavage and Elution:

-

Equilibrate the IgG beads with TEV Cleavage Buffer.

-

Add TEV protease (typically 100-200 units) in TEV Cleavage Buffer and incubate for 2 hours at 16°C or overnight at 4°C with gentle agitation.

-

Collect the eluate containing the protein complex.

-

-

Second Affinity Purification (Calmodulin):

-

To the TEV eluate, add CaCl₂ to a final concentration of 2 mM.

-

Incubate the eluate with equilibrated Calmodulin Affinity Resin for 1-2 hours at 4°C with gentle rotation.

-

Pack the resin into a column and wash with Calmodulin Binding Buffer.

-

-

Final Elution:

-

Elute the purified protein complex with Calmodulin Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE and mass spectrometry.

-

Purification from Mammalian Cells

This protocol is a general guideline for purification from cultured mammalian cells.

Buffers and Reagents:

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease and phosphatase inhibitors.

-

IgG Wash Buffer: 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.

-

TEV Cleavage Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 0.1% Triton X-100, 1 mM DTT.

-

Calmodulin Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl₂, 10 mM β-mercaptoethanol, 0.1% Triton X-100.

-

Calmodulin Elution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 10 mM β-mercaptoethanol, 0.1% Triton X-100.

-

IgG Agarose beads

-

Calmodulin Sepharose beads

-

TEV Protease

Procedure:

-

Cell Lysis:

-

Harvest mammalian cells and wash with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

First Affinity Purification (IgG):

-

Incubate the clarified lysate with equilibrated IgG Agarose beads overnight at 4°C with gentle rotation.

-

Wash the beads with Lysis Buffer and then with IgG Wash Buffer.

-

-

TEV Cleavage and Elution:

-

Resuspend the beads in TEV Cleavage Buffer containing TEV protease and incubate for 2-3 hours at 16°C.

-

Collect the supernatant containing the cleaved protein complex.

-

-

Second Affinity Purification (Calmodulin):

-

Add CaCl₂ to the eluate to a final concentration of 2 mM.

-

Incubate with equilibrated Calmodulin Sepharose beads for 2-4 hours at 4°C.

-

Wash the beads with Calmodulin Binding Buffer.

-

-

Final Elution:

-

Elute the complex with Calmodulin Elution Buffer.

-

Proceed with downstream analysis.

-

Quantitative Data and Performance

The efficiency of a TAP tag purification can be assessed by monitoring the protein yield and purity at each stage. While yields are highly dependent on the expression level and stability of the bait protein and its complex, the two-step purification process generally results in a highly pure sample.

Table 2: Illustrative Quantitative Data for a Typical TAP Tag Purification

| Purification Step | Total Protein (mg) | Bait Protein (µg) | Purity (%) |

| Clarified Lysate | 100 | 50 | < 0.1 |

| IgG Eluate (after TEV) | 1 | 25 | ~2.5 |

| Final Calmodulin Eluate | 0.05 | 15 | > 30 |

Note: These values are hypothetical and for illustrative purposes. Actual results will vary.

Variants of the C-terminal TAP Tag

Several variations of the TAP tag have been developed to improve performance in different contexts, such as enhancing yield from mammalian cells or simplifying the elution process.

-

SF-TAP (Strep-tag II and FLAG-tag): This tag replaces Protein A and CBP with Strep-tag II and FLAG-tag.[7][8][9][10] Elution from both affinity resins is achieved by competition with desthiobiotin and FLAG peptide, respectively, avoiding the need for protease cleavage.[7][8][9][10] This can be advantageous for preserving the integrity of the protein complex and the tag.

-

GS-TAP (Protein G and Streptavidin-binding peptide): This variant utilizes Protein G (which has a broader binding specificity to immunoglobulins than Protein A) and a streptavidin-binding peptide. This combination has been reported to increase the yield of purified protein complexes from mammalian cells.

-

Other Combinations: A variety of other affinity tags have been combined in a tandem format, including His-tags, HA-tags, and others, each with specific advantages for particular applications.[11]

The choice of tag depends on the specific requirements of the experiment, including the expression system, the nature of the protein of interest, and the desired purity and yield.

Conclusion

The C-terminal TAP tag remains a robust and widely used tool for the purification of protein complexes for functional and structural studies. Its two-step purification strategy provides a significant advantage in achieving high purity. By understanding the core components, sequence, and detailed experimental protocols, researchers can effectively apply this technology to investigate protein-protein interactions and accelerate drug discovery efforts. The availability of various tag modifications further enhances the versatility of this powerful technique.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]

- 3. Vectors for expression of proteins with single or combinatorial fluorescent protein and tandem affinity purification tags in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.tulane.edu [www2.tulane.edu]

- 7. researchgate.net [researchgate.net]

- 8. Tandem affinity purification of protein complexes from mammalian cells by the Strep/FLAG (SF)-TAP tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tandem Affinity Purification of Virus-Host Protein Complexes via the Strep/FLAG (SF)-TAP Tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel multiple affinity purification tag and its use in identification of proteins associated with a cyclin–CDK complex - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Crucial Choice: A Technical Guide to C-terminal versus N-terminal TAP Tagging

For Researchers, Scientists, and Drug Development Professionals

Tandem Affinity Purification (TAP) tagging has revolutionized the study of protein-protein interactions, enabling the isolation of protein complexes under near-physiological conditions. A critical decision in any TAP-tagging experiment is the placement of the tag: at the N-terminus or the C-terminus of the protein of interest. This choice is not trivial and can significantly impact the expression, function, and ultimately the success of the purification. This in-depth guide provides a technical overview of the factors governing this decision, detailed experimental protocols, and visualizations to aid in experimental design.

The Strategic Decision: N-terminus vs. C-terminus

The decision of where to place the TAP tag is protein-dependent and requires careful consideration of the target protein's known or predicted properties. While C-terminal tagging is often the default choice, N-terminal tagging can be a powerful alternative when C-terminal fusion proves problematic.[1]

Key Considerations for Tag Placement:

-

Preservation of Protein Function: The primary goal is to tag the protein without disrupting its native function, localization, and interaction partners.

-

N-terminal Signal Peptides: Many proteins destined for secretion, the endoplasmic reticulum, or mitochondria possess an N-terminal signal peptide that is cleaved during translocation. An N-terminal tag will almost certainly interfere with this process, leading to mislocalization and a non-functional protein.[2] In such cases, C-terminal tagging is obligatory.

-

Functional Domains: If the N- or C-terminus contains a known functional domain (e.g., a DNA-binding domain, an enzyme active site, or a protein-protein interaction motif), tagging that end may lead to steric hindrance and loss of function.[3] It is crucial to research the protein's domain architecture before deciding on tag placement.

-

Post-Translational Modifications: Termini are often sites of critical post-translational modifications (PTMs) that can regulate protein activity, stability, or localization. A tag can mask these sites, altering the protein's behavior.

-

-

Expression and Stability:

-

Endogenous Promoter: C-terminal tagging is frequently preferred as it allows the expression of the fusion protein to be driven by the endogenous promoter, which is more likely to result in physiological expression levels.[1] N-terminal tagging often requires the use of an exogenous promoter, which can lead to overexpression and the formation of non-specific protein complexes.[1]

-

Protein Folding: The addition of a relatively large tag like the TAP tag (approximately 20 kDa) can influence the folding of the target protein.[4] While linkers can provide some flexibility, sometimes one terminus is more accommodating to a large fusion partner than the other.

-

-

Purification Efficiency:

-

Tag Accessibility: For successful purification, the tag must be accessible to the affinity resins. If a terminus is buried within the protein's tertiary structure or a larger complex, the tag may not be available for binding, leading to poor purification yield.[5]

-

Proteolytic Cleavage: The N- and C-termini can be susceptible to proteolytic degradation. Placing the tag at a terminus that is prone to cleavage can result in the loss of the tag and failure to purify the protein.

-

Summary of Advantages: C-terminal vs. N-terminal TAP Tagging

| Feature | C-terminal Tagging | N-terminal Tagging |

| Expression Control | Often allows for expression from the endogenous promoter, leading to more physiological levels.[1] | Typically requires an exogenous promoter, which can be useful for achieving higher expression levels if desired.[1] |

| Signal Peptides | Generally does not interfere with N-terminal signal peptides for protein translocation.[2] | Can block N-terminal signal peptides, leading to mislocalization.[2] |

| Functional Domains | Preferred if the N-terminus contains critical functional domains. | A viable option when the C-terminus is functionally important or involved in interactions. |

| Post-Translational Modifications | Less likely to interfere with N-terminal modifications. | Can be used when C-terminal modifications are critical for function. |

| Troubleshooting | The most common starting point for TAP tagging experiments.[1] | A valuable alternative when C-terminal tagging leads to loss of function or poor expression (estimated to be successful in cases where ~5% of C-terminal fusions fail).[1] |

| Vector Availability | A wide range of vectors and established protocols are available, particularly for yeast.[1] | A variety of vectors are also available for different expression systems.[6] |

Quantitative Data Comparison

Direct quantitative comparisons of protein yield and purity between N- and C-terminally TAP-tagged proteins are not extensively documented in the literature, as the optimal tag position is highly protein-specific. However, studies comparing different affinity tags provide insights into the expected yields and purities. The following table presents representative data from a study comparing various affinity tags, which can serve as a general guide for what to expect in a well-optimized TAP-tagging experiment.

| Tag System | Source Organism | Purity (Estimated %) | Yield (per L of culture) | Reference |

| TAP (C-terminal) | S. cerevisiae | >80% | 1-10 µg | [7] |

| His-tag | E. coli | ~50-70% | 1-10 mg | [7] |

| GST-tag | E. coli | ~70-90% | 1-10 mg | [7] |

| MBP-tag | E. coli | ~80-95% | 1-20 mg | [7] |

| FLAG-tag | Mammalian Cells | >90% | 10-100 µg | [7] |

Note: Yields and purity are highly dependent on the expression level of the target protein, the stability of the protein complex, and the optimization of the purification protocol. The two-step nature of the TAP tag generally results in higher purity compared to single-tag affinity purification methods.[8]

Experimental Protocols

Detailed, step-by-step protocols are essential for the successful implementation of TAP tagging. Below are representative protocols for C-terminal TAP tagging in Saccharomyces cerevisiae and N-terminal TAP tagging in mammalian cells.

Protocol 1: C-terminal TAP Tagging in S. cerevisiae via Homologous Recombination

This protocol is adapted from established methods and is suitable for tagging a gene at its endogenous locus.[1][9]

1. Primer Design and PCR Amplification of the TAP-tag Cassette:

-

Design forward and reverse primers that are approximately 100 nucleotides long.

-

The 5' end of each primer (80 nucleotides) should be homologous to the regions immediately upstream and downstream of the stop codon of your gene of interest.

-

The 3' end of the primers (20 nucleotides) will anneal to the TAP-tagging vector (e.g., pBS1539).

-

-

Perform PCR using a high-fidelity DNA polymerase to amplify the C-terminal TAP tag cassette, which includes the TAP tag and a selectable marker (e.g., TRP1).

2. Yeast Transformation:

-

Prepare competent yeast cells using the lithium acetate method.

-

Transform the competent cells with the purified PCR product.

-

Plate the transformed cells on selective media (e.g., synthetic complete medium lacking tryptophan if using a TRP1 marker) and incubate at 30°C for 2-3 days until colonies appear.

3. Verification of Correct Integration:

-

Perform colony PCR on the resulting transformants to verify the correct integration of the TAP-tag cassette at the desired locus. Use a forward primer that anneals upstream of the integration site in the target gene and a reverse primer that anneals within the TAP-tag cassette.

-

Confirm the expression of the full-length TAP-tagged protein by Western blot analysis of whole-cell extracts using an antibody against the Protein A moiety of the TAP tag.

4. Tandem Affinity Purification:

-

Grow a large-scale culture (1-2 liters) of the successfully tagged yeast strain to mid-log phase.

-

Harvest the cells by centrifugation and wash with ice-cold water.

-

Lyse the cells using a bead beater in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

First Affinity Purification (IgG affinity):

-

Incubate the cleared lysate with IgG-coupled beads (e.g., IgG Sepharose) for 2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer and then with TEV cleavage buffer.

-

-

TEV Protease Cleavage:

-

Resuspend the beads in TEV cleavage buffer and add TEV protease. Incubate for 2 hours at 16°C to release the protein complex from the beads.

-

-

Second Affinity Purification (Calmodulin affinity):

-

Collect the eluate from the TEV cleavage and add calcium chloride to a final concentration of 2 mM.

-

Incubate the eluate with calmodulin-coated beads for 1 hour at 4°C.

-

Wash the beads with calmodulin binding buffer.

-

-

Elution:

-

Elute the purified protein complex from the calmodulin beads using a buffer containing a calcium chelator (e.g., EGTA).

-

Protocol 2: N-terminal TAP Tagging in Mammalian Cells via Lentiviral Transduction

This protocol is a general guideline for creating stable mammalian cell lines expressing an N-terminally TAP-tagged protein.

1. Vector Construction:

-

Obtain a suitable lentiviral expression vector that contains an N-terminal TAP tag (e.g., pLenti-N-TAP).

-

Clone the open reading frame (ORF) of your gene of interest in-frame with the N-terminal TAP tag. Ensure that the native start codon of your gene is removed and that there is no stop codon between the tag and your gene.

-

Verify the correct sequence of the construct by DNA sequencing.

2. Lentivirus Production:

-

Co-transfect HEK293T cells with your N-TAP-tagged expression vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Collect the virus-containing supernatant 48 and 72 hours post-transfection.

-

Concentrate the lentiviral particles if necessary.

3. Transduction of Target Cells:

-

Transduce your target mammalian cell line with the collected lentivirus in the presence of polybrene.

-

Select for successfully transduced cells using the appropriate antibiotic resistance marker present on the lentiviral vector (e.g., puromycin).

4. Verification of Expression:

-

Expand the stable cell line and verify the expression of the N-terminally TAP-tagged protein by Western blot analysis of whole-cell lysates using an antibody against the TAP tag.

5. Tandem Affinity Purification:

-

Grow a large-scale culture of the stable cell line.

-

Harvest the cells and prepare a nuclear or cytoplasmic extract, depending on the localization of your protein.

-

Perform the two-step affinity purification as described in Protocol 1, with appropriate modifications to the lysis and wash buffers for mammalian cells.

Visualizing Workflows and Pathways

Graphviz diagrams are a powerful tool for visualizing the logical flow of experiments and the complex relationships within signaling pathways.

Experimental Workflow for TAP Tagging

References

- 1. www2.tulane.edu [www2.tulane.edu]

- 2. kaka的日记本: The Tandem Affinity Purification (TAP) Method: A General Procedure of Protein Complex Purification [luote-kaka.blogspot.com]

- 3. T-vector construction [uvm.edu]

- 4. Charting the NF-κB Pathway Interactome Map - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Tandem affinity purification - Wikipedia [en.wikipedia.org]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Unraveling the Proteome: A Technical Guide to CTAP Applications in Proteomic Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, the acronym "CTAP" can refer to several distinct, yet powerful, methodologies for interrogating the complexities of the proteome. This guide provides a comprehensive overview of the key applications of these techniques, offering detailed experimental protocols, quantitative data insights, and visual representations of cellular signaling pathways and experimental workflows. Understanding the nuances of each "this compound" method is crucial for selecting the appropriate tool to address specific biological questions, from mapping protein-protein interaction networks to quantifying cell-type-specific protein expression and determining the absolute abundance of therapeutic targets.

This whitepaper will demystify the term "this compound" by dedicating detailed sections to three core proteomic techniques:

-

Tandem Affinity Purification (TAP) , a foundational "Complex Tag Affinity Purification" method for the isolation and identification of protein complexes.

-

Cell-Type-specific labeling with Amino acid Precursors (this compound) , an innovative technique for differential labeling and analysis of proteomes in mixed cell populations.

-

Quantitative Targeted Absolute Proteomics (QTAP) , a mass spectrometry-based method for the precise and absolute quantification of specific proteins.

Each section will provide a deep dive into the methodology, data presentation, and a specific application of the respective technique, empowering researchers to leverage these powerful tools in their scientific endeavors.

Tandem Affinity Purification (TAP): Elucidating Protein Interaction Networks

Tandem Affinity Purification (TAP) is a robust technique for the purification of protein complexes under near-physiological conditions.[1] By fusing a dual-component tag to a protein of interest, TAP enables a two-step purification process that significantly reduces background contaminants and yields highly purified protein complexes for subsequent analysis by mass spectrometry.[2][3] This method has been instrumental in mapping protein-protein interaction networks and providing insights into the molecular machinery of the cell.[2]

Data Presentation: Protein-Protein Interactions in the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth and metabolism, forming two distinct complexes: mTORC1 and mTORC2.[4][5] TAP-MS has been employed to dissect the composition of these complexes. For instance, using TAP-tagged GβL and Raptor as baits in HEK293T cells, researchers have identified core and associated components of the mTORC1 complex.[6]

| Bait Protein | Interacting Proteins Identified by TAP-MS | Functional Role in mTORC1 |

| Raptor | mTOR, GβL, PRAS40, DEPTOR | Core components and regulators |

| GβL (mLST8) | mTOR, Raptor, Sin1 | Shared component of mTORC1 and mTORC2 |

This table is a representative example based on findings from multiple studies and is for illustrative purposes.

Experimental Protocol: Tandem Affinity Purification of a Tagged Protein from Yeast

This protocol outlines the general steps for TAP of a protein complex from Saccharomyces cerevisiae.[7][8]

-

Yeast Culture and Lysis:

-

Grow yeast cells expressing the TAP-tagged protein to mid-log phase.

-

Harvest cells by centrifugation and wash with a suitable buffer.

-

Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.[9]

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

First Affinity Purification (IgG Affinity):

-

Incubate the cleared lysate with IgG-coupled beads (e.g., IgG Sepharose) to bind the Protein A moiety of the TAP tag.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elute the protein complex from the IgG beads by cleavage with Tobacco Etch Virus (TEV) protease, which recognizes a specific cleavage site within the TAP tag.[10]

-

-

Second Affinity Purification (Calmodulin Affinity):

-

Add calmodulin binding buffer to the eluate from the first step.

-

Incubate with calmodulin-coated beads to bind the Calmodulin Binding Peptide (CBP) part of the tag.

-

Wash the beads with calmodulin binding buffer to remove any remaining contaminants and the TEV protease.

-

Elute the purified protein complex from the calmodulin beads using a buffer containing a chelating agent like EGTA, which disrupts the calcium-dependent binding of CBP to calmodulin.

-

-

Sample Preparation for Mass Spectrometry:

-

Precipitate the eluted proteins using methods like trichloroacetic acid (TCA) precipitation.

-

Resuspend the protein pellet and separate the proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel digestion with trypsin, and extract the resulting peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.

-

Mandatory Visualization: TAP-MS Workflow and mTORC1 Complex

Caption: Workflow of TAP-MS for identifying mTORC1 protein complex components.

Cell-Type-specific labeling with Amino acid Precursors (this compound): Deconvoluting Complex Cellular Environments

Cell-Type-specific labeling with Amino acid Precursors (this compound) is a powerful metabolic labeling strategy that enables the proteomes of individual cell types within a co-culture system to be differentially labeled.[11] This technique overcomes the challenge of distinguishing the protein contributions of different cell populations in complex microenvironments. By genetically engineering one cell type to produce an essential amino acid from an isotopically labeled precursor, its entire proteome becomes "heavy," while the proteome of the other cell type remains "light."[11][12] This allows for the precise determination of the cellular origin of proteins identified by mass spectrometry.[11]

Data Presentation: Cell-of-Origin Proteomics in a KRAS Signaling Context

Oncogenic mutations in the KRAS gene are drivers of many cancers, and the tumor microenvironment, composed of various cell types, plays a critical role in tumor progression.[13][14] this compound can be used to dissect the communication between cancer cells and surrounding stromal cells. For example, in a co-culture of KRAS-mutant cancer cells and fibroblasts, this compound can identify which proteins are secreted by each cell type, revealing key signaling molecules in their crosstalk.

| Protein Identified | Heavy/Light Ratio (Cancer Cell/Fibroblast) | Cellular Origin | Implication in KRAS Signaling |

| Growth Factor X | High | Cancer Cell | Autocrine signaling to promote proliferation |

| Cytokine Y | High | Cancer Cell | Paracrine signaling to modulate the microenvironment |

| Extracellular Matrix Protein Z | Low | Fibroblast | Remodeling of the tumor stroma |

| Protease Inhibitor A | Low | Fibroblast | Regulation of cancer cell invasion |

This table is a representative example to illustrate the type of data generated by a this compound experiment in a cancer context.

Experimental Protocol: Cell-Type-specific Labeling with Amino acid Precursors (this compound)

This protocol provides a general framework for a this compound experiment.[11][15]

-

Vector Construction and Cell Line Generation:

-

Clone the gene(s) for an exogenous amino acid biosynthesis pathway (e.g., for lysine biosynthesis) into a suitable expression vector.

-

Transfect or transduce the target cell line (e.g., cancer cells) with the expression vector and select for stable expression. This creates the "this compound-enabled" cell line.

-

The other cell line (e.g., fibroblasts) remains unmodified.

-

-

Co-culture and Metabolic Labeling:

-

Culture both the this compound-enabled and the unmodified cell lines separately in custom media lacking the essential amino acid (e.g., lysine) but supplemented with a heavy isotope-labeled precursor.

-

Once adapted, co-culture the two cell lines in the same heavy precursor-containing, essential amino acid-deficient medium.

-

-

Sample Collection and Preparation:

-

After a period of co-culture to allow for protein labeling and cell-cell interaction, harvest both the cell lysates and the conditioned media.

-

Prepare the protein samples for mass spectrometry by standard procedures, including cell lysis, protein precipitation, and digestion with trypsin.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide mixtures by high-resolution LC-MS/MS.

-

In the mass spectrometer, peptides from the this compound-enabled cells will have a higher mass due to the incorporation of the heavy isotope-labeled amino acid.

-

Quantify the relative abundance of "heavy" and "light" peptides for each identified protein.

-

A high heavy/light ratio indicates that the protein originates from the this compound-enabled cell line, while a low ratio indicates its origin from the unmodified cell line.

-

Mandatory Visualization: this compound Experimental Workflow and KRAS Signaling Crosstalk

Caption: Workflow for this compound to identify the cellular origin of secreted proteins.

Quantitative Targeted Absolute Proteomics (QTAP): Precision in Protein Quantification

Quantitative Targeted Absolute Proteomics (QTAP) is a mass spectrometry-based technique that enables the precise and absolute quantification of target proteins in complex biological samples.[16][17] Unlike global proteomic approaches that aim to identify as many proteins as possible, QTAP focuses on a predefined set of proteins and uses selected/multiple reaction monitoring (SRM/MRM) to achieve high sensitivity and accuracy.[16][18] This makes it particularly valuable for applications such as biomarker validation, pharmacokinetic studies, and understanding the stoichiometry of protein complexes.[19][20]

Data Presentation: Absolute Quantification of Membrane Transporters at the Blood-Brain Barrier

The blood-brain barrier (BBB) tightly regulates the passage of substances into the brain, and membrane transporters play a critical role in this process. QTAP has been used to determine the absolute expression levels of these transporters, providing crucial information for drug development.[16] The table below shows example data on the absolute protein expression of several key transporters in isolated brain capillaries from different mouse strains.[16][17]

| Transporter | ddY (fmol/µg protein) | FVB (fmol/µg protein) | C57BL/6J (fmol/µg protein) |

| P-gp (Abcb1a) | 10.5 | 12.1 | 11.3 |

| Bcrp (Abcg2) | 2.34 | 2.58 | 3.15 |

| Glut1 (Slc2a1) | 101 | 98.7 | 95.4 |

| Lat1 (Slc7a5) | 15.6 | 14.9 | 16.2 |

| Mct1 (Slc16a1) | 20.1 | 22.5 | 25.3 |

*Statistically significant difference compared to other strains. Data is illustrative based on published findings.[16]

Experimental Protocol: Quantitative Targeted Absolute Proteomics (QTAP)

The following protocol outlines the key steps in a QTAP experiment.[16][21]

-

In Silico Target Peptide Selection:

-

For each target protein, select several proteotypic peptides (peptides unique to that protein) based on criteria such as length, amino acid composition, and predicted mass spectrometric performance.

-

Perform in silico digestion of the protein sequence to identify potential tryptic peptides.

-

-

Peptide Synthesis and Characterization:

-

Synthesize the selected target peptides and their stable isotope-labeled internal standards (SIL-IS).

-

Accurately determine the concentration of the synthesized peptides, for example, by amino acid analysis.

-

-

SRM/MRM Method Development:

-

Optimize the mass spectrometry parameters for each target peptide and its SIL-IS. This includes selecting the precursor ion and several fragment ions (transitions) for monitoring.

-

Develop a liquid chromatography method that provides good separation of the target peptides.

-

-

Protein Sample Preparation:

-

Isolate the protein fraction of interest from the biological sample (e.g., plasma membrane fraction from brain capillaries).[21]

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Spike a known amount of the SIL-IS mixture into the digested protein sample.

-

Analyze the sample by LC-SRM/MRM-MS. The mass spectrometer will specifically monitor the pre-defined transitions for the target peptides and their corresponding SIL-IS.

-

-

Data Analysis and Absolute Quantification:

-

For each target peptide, create a calibration curve by analyzing known concentrations of the peptide standard.

-

Determine the concentration of the endogenous peptide in the sample by comparing its peak area to that of the known amount of spiked-in SIL-IS.

-

Calculate the absolute amount of the target protein in the original sample (e.g., in fmol per µg of total protein).

-

Mandatory Visualization: QTAP Workflow for Biomarker Quantification

Caption: Workflow for absolute protein quantification using QTAP.

References

- 1. An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. TAP Fusion Protein Purification from Yeast | Dohlman Lab [med.unc.edu]

- 9. The One Hour Yeast Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-selective labeling using amino acid precursors for proteomic studies of multicellular environments | Springer Nature Experiments [experiments.springernature.com]

- 13. Proteogenomic Network Analysis of Context-Specific KRAS Signaling in Mouse-to-Human Cross-Species Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. A study protocol for quantitative targeted absolute proteomics (QTAP) by LC-MS/MS: application for inter-strain differences in protein expression levels of transporters, receptors, claudin-5, and marker proteins at the blood-brain barrier in ddY, FVB, and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative Targeted Proteomics for Membrane Transporter Proteins: Method and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.teikyo.jp [pure.teikyo.jp]

- 20. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]

- 21. A study protocol for quantitative targeted absolute proteomics (QTAP) by LC-MS/MS: application for inter-strain differences in protein expression levels of transporters, receptors, claudin-5, and marker proteins at the blood–brain barrier in ddY, FVB, and C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

Discovering Novel Protein-Protein Interactions with CTAP-MS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of proteins within a cell orchestrates nearly every biological process. Understanding the complex web of protein-protein interactions (PPIs) is therefore fundamental to deciphering cellular function in both health and disease. C-terminal Tandem Affinity Purification coupled with Mass Spectrometry (CTAP-MS) has emerged as a powerful and versatile technique for the discovery and characterization of novel PPIs. This high-throughput method allows for the isolation of protein complexes under near-physiological conditions, enabling the identification of both stable and transient interaction partners.

This in-depth technical guide provides a comprehensive overview of the this compound-MS workflow, from experimental design to data analysis and interpretation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this technology to uncover new therapeutic targets and gain deeper insights into cellular signaling networks. We will delve into detailed experimental protocols, present quantitative data in a clear and comparable format, and visualize complex biological pathways and workflows using the Graphviz DOT language.

The this compound-MS Workflow: A Step-by-Step Approach

The this compound-MS methodology involves a series of well-defined steps, each critical for the successful identification of bona fide protein interactors. The general workflow begins with the creation of a fusion protein, where a tandem affinity tag is appended to the C-terminus of the "bait" protein of interest. This tagged protein is then expressed in a suitable cellular system. Subsequently, the bait protein, along with its interacting "prey" proteins, is isolated from the cell lysate through a two-step affinity purification process. The purified protein complexes are then subjected to enzymatic digestion, and the resulting peptides are analyzed by high-resolution mass spectrometry to identify the constituent proteins.[1]

The use of a tandem tag and a two-step purification procedure significantly reduces the co-purification of non-specific background proteins, thereby increasing the confidence in the identified interactions.[2]

Experimental Workflow Diagram

References

Unveiling the Interactome: A Technical Guide to Tandem Affinity Purification (CTAP) for Endogenous Protein Complex Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Tandem Affinity Purification (TAP) methodology, a powerful technique for the isolation and characterization of endogenous protein complexes. From experimental design to data analysis and visualization, this document offers detailed protocols and insights to enable researchers to effectively implement this technology in their own laboratories. The ability to elucidate the composition of protein complexes in their native state is crucial for understanding cellular function and for the development of novel therapeutics.

Introduction to Tandem Affinity Purification (TAP)

Tandem Affinity Purification (TAP) is a robust method for purifying protein complexes from a cellular context with high specificity and yield.[1] The core principle of TAP involves the fusion of a dual-component tag to a protein of interest (the "bait"). This tagged protein, along with its interacting partners (the "prey"), is then sequentially purified through two distinct affinity chromatography steps. This two-step process significantly reduces the presence of non-specific contaminants, a common challenge in single-step affinity purifications.[2]

The original TAP tag consists of two Immunoglobulin G (IgG) binding domains of Protein A and a Calmodulin Binding Peptide (CBP), separated by a Tobacco Etch Virus (TEV) protease cleavage site.[1] However, several variations of the TAP tag have been developed to optimize the procedure for different organisms and applications, such as the SF-TAP (Strep-tag II and FLAG-tag) and the SFB-tag (S-tag, 2xFLAG-tag, and Streptavidin-Binding Peptide).[3][4]

Advantages of the TAP Methodology:

-

High Specificity: The two-step purification process dramatically reduces the co-purification of non-specific proteins.[1]

-

Physiological Conditions: The purification is performed under mild conditions, which helps to preserve the integrity and composition of the native protein complexes.

-

Versatility: The method can be applied to a wide range of organisms, from yeast to mammalian cells.[5]

-

No Prior Knowledge Required: It allows for the identification of previously unknown interaction partners.[1]

The Tandem Affinity Purification Workflow

The TAP methodology follows a systematic workflow, from the initial cloning of the tagged protein to the final identification of complex components by mass spectrometry.

Detailed Experimental Protocols

This section provides detailed protocols for the key stages of a typical TAP experiment in mammalian cells.

Vector Construction and Stable Cell Line Generation

The first step involves cloning the cDNA of the protein of interest into a vector containing the TAP tag. Both N-terminal and C-terminal tagging options are available, and the choice depends on the specific protein to avoid interfering with its function or localization.[6]

Protocol: Generation of a Stable Cell Line Expressing a TAP-tagged Protein [7]

-

Cloning: Subclone the cDNA of the bait protein into a suitable TAP-tagging vector (e.g., pOZ-N/C for N-terminal or C-terminal FLAG-HA tag).

-

Transfection: Transfect the construct into a suitable mammalian cell line (e.g., HEK293T or HeLa S3 cells) using a standard transfection reagent.

-

Selection: Select for stably transfected cells using the appropriate selection marker present on the vector (e.g., puromycin).

-

Expansion and Verification: Expand the resistant cell clones and verify the expression of the tagged protein by Western blotting using an antibody against one of the tags (e.g., anti-FLAG).

Tandem Affinity Purification

Protocol: Two-Step Affinity Purification of a TAP-tagged Protein Complex [8]

Materials:

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

-

IgG Sepharose beads

-

TEV Cleavage Buffer (e.g., 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 0.1% NP-40, 1 mM DTT)

-

TEV Protease

-

Calmodulin Binding Buffer (e.g., 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl2, 0.1% NP-40)

-

Calmodulin Affinity Resin

-

Elution Buffer (e.g., 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EGTA)

Procedure:

-

Cell Lysis: Harvest cultured cells and resuspend in ice-cold Lysis Buffer. Lyse the cells by sonication or douncing. Clarify the lysate by centrifugation.

-

First Affinity Purification (IgG Binding):

-

Incubate the cleared lysate with pre-equilibrated IgG Sepharose beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with Lysis Buffer to remove non-specific binders.

-

-

TEV Protease Cleavage:

-

Resuspend the beads in TEV Cleavage Buffer containing TEV protease.

-

Incubate for 2 hours at 16°C to release the protein complex from the beads.

-

Collect the eluate containing the cleaved complex.

-

-

Second Affinity Purification (Calmodulin Binding):

-

Add Calmodulin Binding Buffer to the TEV eluate.

-

Incubate with pre-equilibrated Calmodulin Affinity Resin for 1-2 hours at 4°C.

-

Wash the resin with Calmodulin Binding Buffer.

-

-

Elution:

-

Elute the purified protein complex from the calmodulin resin using Elution Buffer.

-

Sample Preparation for Mass Spectrometry

Protocol: In-solution Tryptic Digestion [9]

-

Denaturation and Reduction: Denature the eluted protein complex by adding urea or another chaotropic agent. Reduce disulfide bonds with DTT.

-

Alkylation: Alkylate cysteine residues with iodoacetamide to prevent the reformation of disulfide bonds.

-

Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides overnight with trypsin.

-

Desalting: Acidify the peptide mixture and desalt using a C18 StageTip or similar reversed-phase chromatography material.

-

Lyophilization: Lyophilize the desalted peptides to dryness. The sample is now ready for LC-MS/MS analysis.

Data Presentation and Analysis

Following mass spectrometry analysis, the raw data is processed to identify the proteins present in the purified complex. This typically involves searching the acquired tandem mass spectra against a protein sequence database.

Quantitative Data Summary

The results of a TAP-MS experiment are often presented in a table that includes the identified proteins, their corresponding scores from the database search, and quantitative information such as spectral counts or peptide intensity.

Table 1: Example of Quantitative Data from a TAP-MS Experiment

| Protein ID | Gene Name | Protein Description | Mascot Score | Unique Peptides | Spectral Counts (Bait) | Spectral Counts (Control) | Fold Change |

| P62308 | MTOR | Serine/threonine-protein kinase mTOR | 3452 | 45 | 512 | 2 | 256.0 |

| Q9Y243 | RPTOR | Regulatory-associated protein of mTOR | 1876 | 28 | 315 | 1 | 315.0 |

| Q8N122 | MLST8 | Target of rapamycin complex subunit LST8 | 987 | 15 | 154 | 0 | - |

| P62736 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | 754 | 11 | 98 | 3 | 32.7 |

| P42345 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 632 | 8 | 75 | 1 | 75.0 |

| P08670 | HSP90AA1 | Heat shock protein HSP 90-alpha | 256 | 5 | 25 | 15 | 1.7 |

This table is a representative example and does not correspond to a specific publication.

Data Analysis Workflow

The analysis of TAP-MS data involves several steps to distinguish bona fide interactors from background contaminants.

Elucidating Signaling Pathways with TAP-MS

A primary application of the TAP methodology is the characterization of protein interaction networks within signaling pathways. By using key signaling proteins as baits, researchers can identify the components of the signaling complexes and how these complexes change in response to stimuli.

Case Study: The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism.[10] It functions within two distinct protein complexes, mTORC1 and mTORC2. Quantitative proteomics approaches, similar in principle to TAP-MS, have been instrumental in dissecting the composition and regulation of these complexes.[10]

For example, a study might involve performing TAP-MS using mTOR as the bait protein in cells under different conditions (e.g., with and without growth factor stimulation). The quantitative data would reveal which proteins associate with mTOR in an activity-dependent manner, providing insights into the dynamic regulation of the mTOR signaling network.

The protein-protein interactions identified through such an experiment can be visualized as a network, providing a systems-level view of the signaling pathway.

Conclusion

The Tandem Affinity Purification methodology, coupled with mass spectrometry, is a cornerstone of modern proteomics research. It provides a robust and reliable means to identify and characterize endogenous protein complexes, offering invaluable insights into the intricate molecular machinery of the cell. The detailed protocols and data analysis workflows presented in this guide are intended to equip researchers with the knowledge necessary to successfully apply this powerful technique to their own biological questions, ultimately advancing our understanding of cellular signaling and disease.

References

- 1. Protein-Protein Interaction Network Exploration Using Cytoscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytoscape StringApp: Network Analysis and Visualization of Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]